molecular formula C22H28N2O3 B2980456 Strychnospermine CAS No. 509-45-5

Strychnospermine

Cat. No. B2980456
CAS RN: 509-45-5
M. Wt: 368.477
InChI Key: ZOBRSZBLMUQBPR-ZYRRMHTPSA-N
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Description

Strychnospermine is a compound with the molecular formula C22H28N2O3 . It is a compound that has been found in S. psilosperma .


Synthesis Analysis

The synthesis of a bridgehead sulfonium salt analogue of the indolizidine alkaloid castanospermine has been achieved by a multistep procedure starting from 5-thio-d-glucopyranose pentaacetate . Additionally, the total synthesis of Aspidosperma and Strychnos alkaloids through indole dearomatization has been reported .


Molecular Structure Analysis

Strychnospermine has a molecular weight of 368.5 g/mol . Its structure includes a methoxy group that is meta to the nitrogen atom . The InChIKey of Strychnospermine is ZOBRSZBLMUQBPR-ZYRRMHTPSA-N .


Chemical Reactions Analysis

The nuclear magnetic resonance spectrum of strychnospermine has been measured at various temperatures. The changes observed are attributed to restricted rotation in the N-acetyl group .


Physical And Chemical Properties Analysis

Strychnospermine has a molecular weight of 368.5 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1 .

Scientific Research Applications

Chemical Properties and Isolation

Strychnospermine, an alkaloid first isolated from the leaves of Strychnos psilosperma, has been a subject of chemical interest since its discovery. The alkaloid was identified as a colorless needle-like compound with distinct chemical properties, lacking a methylene-dioxy group but containing one methoxyl and one methylimino group. Its structure and chemical behavior, such as resistance to hydrogenation and reaction to nitrous acid, have been extensively studied (Anet, Hughes, & Ritchie, 1950).

Structural Analysis

Further research into strychnospermine involved detailed structural analysis using nuclear magnetic resonance (NMR) spectroscopy. Changes in its NMR spectrum at different temperatures provided insights into its structural dynamics, particularly the restricted rotation in its N-acetyl group (Anet, 1963).

Stereochemistry and Alkaloid Variants

The study of Strychnos splendens, another Strychnos species, revealed six alkaloids including strychnospermine. This research contributed to understanding the stereochemistry of strychnospermine, allowing for more precise determinations of its structure and relationship to similar alkaloids (Koch, Plat, & Men, 1969).

Neuroprotective Properties

Strychnos alkaloids, including strychnospermine, have been studied for their neurotoxic effects. However, research also explored their potential neuroprotective properties when counteracted by other compounds, like total glycosides from paeonies. This research is significant for understanding the balance between toxic and therapeutic effects of these alkaloids (Sun et al., 2018).

Interaction with Glycine Receptor

Investigations into the interaction of strychnine derivatives, including strychnospermine, with the glycine receptor highlighted their potential medicinal use. These studies are crucial for evaluating the convulsant and antimalarial properties of Strychnos alkaloids (Philippe et al., 2006).

properties

IUPAC Name

1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBRSZBLMUQBPR-ZYRRMHTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strychnospermine

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